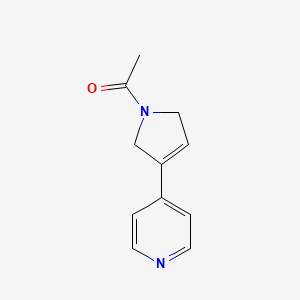
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorophenyl isocyanate with hydrazine in the presence of a solvent like diethyl ether . The reaction conditions are generally mild, and the yields are good.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve consistent yields.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide, particularly as a COX-2 inhibitor, involves the inhibition of the cyclooxygenase-2 enzyme. This enzyme is responsible for the formation of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound can reduce inflammation and pain . The molecular targets include the active site of the COX-2 enzyme, where the compound binds and prevents the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with potential biological activities.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: A compound with similar structural features but different functional groups.
Uniqueness
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a COX-2 inhibitor sets it apart from other pyrazole derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C6H8ClN3S |
|---|---|
Molecular Weight |
189.67 g/mol |
IUPAC Name |
4-chloro-N-ethylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C6H8ClN3S/c1-2-8-6(11)10-4-5(7)3-9-10/h3-4H,2H2,1H3,(H,8,11) |
InChI Key |
FEPWNDWMRSIHET-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N1C=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B12863923.png)



![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)

![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)




![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)

![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
